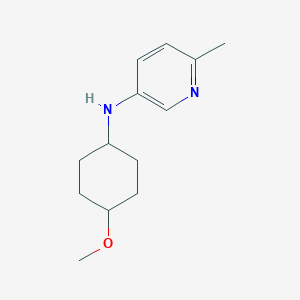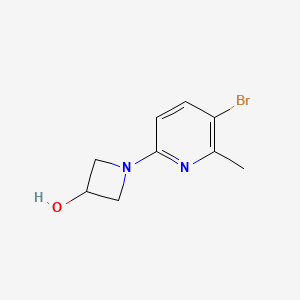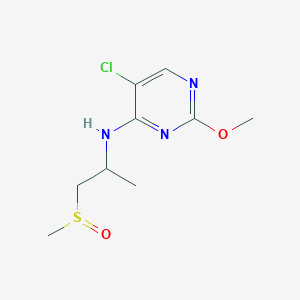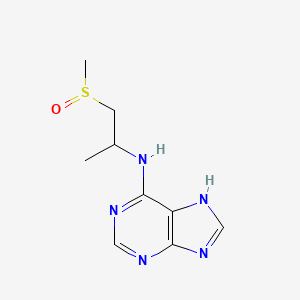
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and gained popularity in the recreational drug scene due to its dissociative and euphoric effects. However, the scientific community has also shown interest in studying MXE due to its potential therapeutic applications.
Wirkmechanismus
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine disrupts the communication between neurons in the brain, leading to dissociative and hallucinogenic effects.
Biochemical and Physiological Effects
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine also has several limitations, including its short half-life and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine. One area of research could focus on the development of novel NMDA receptor antagonists based on the structure of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine. Another area of research could focus on the potential therapeutic applications of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine in the treatment of neurological disorders such as depression, anxiety, and traumatic brain injury. Finally, future research could focus on the long-term effects of N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine on the brain and behavior.
Synthesemethoden
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine is synthesized by reacting 3-methyl-2-butanone with 4-methoxycyclohexanone in the presence of ammonium acetate and sodium cyanoborohydride. The resulting intermediate is then reacted with 3-aminopyridine to form N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in rat models of traumatic brain injury and stroke. N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-3-4-12(9-14-10)15-11-5-7-13(16-2)8-6-11/h3-4,9,11,13,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNDDLSAUIONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxycyclohexyl)-6-methylpyridin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)




![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
